

(1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,2S)-cyclopropane-1,2-dicarboxylic acid

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An In-depth Review of the Discovery, Synthesis, and Applications of a Key Chiral Building Block in Drug Discovery

Abstract

(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a conformationally constrained chiral dicarboxylic acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone presents a unique stereochemical scaffold, making it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides a detailed overview of the discovery and history of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid**, its stereoselective synthesis, and its pivotal role as a pharmacophore, particularly in the development of inhibitors for O-acetylserine sulfhydrylase (OASS), a promising target for novel antimicrobial agents.

Introduction

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and biologically active molecules. Its inherent ring strain and unique electronic properties confer a distinct three-dimensional structure that can be exploited in drug design to enhance binding affinity, metabolic stability, and cell permeability. Among the various substituted cyclopropanes, chiral 1,2-dicarboxylic acids, and specifically the (1S,2S)-enantiomer, have emerged as critical synthons for creating molecules with high stereospecificity. This guide focuses on the discovery, synthesis, and biological significance of

(1S,2S)-cyclopropane-1,2-dicarboxylic acid, providing researchers and drug development professionals with a comprehensive resource.

Discovery and History

The synthesis of cyclopropane derivatives dates back to the late 19th century. However, the isolation and characterization of specific stereoisomers, such as **(1S,2S)-cyclopropane-1,2-dicarboxylic acid**, is a more recent achievement driven by the advancements in asymmetric synthesis and chiral separation techniques. The racemic trans-1,2-cyclopropanedicarboxylic acid was the initial target of synthesis, with subsequent efforts focused on resolving the enantiomers.

The primary method for obtaining the enantiomerically pure (1S,2S)-isomer has historically been through the resolution of the racemic trans-mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. While specific historical accounts detailing the very first isolation of the (1S,2S)-enantiomer are not readily available in consolidated reviews, its preparation is intrinsically linked to the broader efforts in resolving racemic acids, a cornerstone of stereochemistry. More contemporary methods, including enzymatic resolution and chiral chromatography, have provided more efficient access to this valuable chiral building block.

Physicochemical and Spectroscopic Data

The precise characterization of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** is crucial for its application in synthesis. The following table summarizes its key physicochemical properties.

Property	Value	Reference
IUPAC Name	(1S,2S)-cyclopropane-1,2-dicarboxylic acid	--INVALID-LINK--
CAS Number	14590-54-6	--INVALID-LINK--
Molecular Formula	C ₅ H ₆ O ₄	--INVALID-LINK--
Molecular Weight	130.10 g/mol	--INVALID-LINK--
Appearance	White crystalline solid	General knowledge
Melting Point	173-175 °C	Commercially available data
Specific Rotation ([α]D)	+85° to +87° (c=1, H ₂ O)	Commercially available data
pKa (predicted)	3.84 ± 0.11	--INVALID-LINK--

Spectroscopic data provides the structural fingerprint of the molecule.

- ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the cyclopropyl protons and the acidic protons of the carboxylic acid groups.
- ¹³C NMR: The carbon NMR spectrum shows distinct signals for the cyclopropyl carbons and the carboxyl carbons.
- IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the O-H stretching of the carboxylic acid and the C=O stretching of the carboxyl group.

Experimental Protocols

The preparation of enantiomerically pure **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** is a critical step for its use in drug synthesis. Below are detailed methodologies for its preparation.

Synthesis of Racemic trans-Diethyl-1,2-cyclopropanedicarboxylate

The precursor to the racemic acid is the corresponding diethyl ester, which can be synthesized via several methods. A common approach involves the reaction of diethyl fumarate with

diazomethane.

Hydrolysis of Racemic **trans**-Diethyl-1,2-cyclopropanedicarboxylate to Racemic **trans**-1,2-Cyclopropanedicarboxylic Acid

Materials:

- **trans**-Diethyl-1,2-cyclopropanedicarboxylate
- Potassium hydroxide (KOH)
- Water
- Hydrochloric acid (HCl)
- Diethyl ether

Procedure:

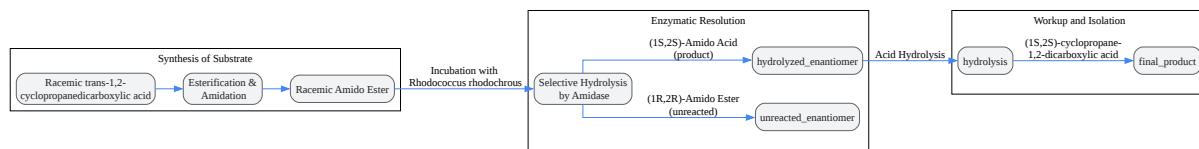
- A solution of potassium hydroxide in water is prepared.
- **trans**-Diethyl-1,2-cyclopropanedicarboxylate is added to the KOH solution.
- The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).
- The reaction mixture is cooled, and unreacted starting material is extracted with diethyl ether.
- The aqueous layer is acidified with concentrated HCl to precipitate the dicarboxylic acid.
- The precipitated solid is collected by filtration, washed with cold water, and dried to yield racemic **trans**-1,2-cyclopropanedicarboxylic acid.

Enzymatic Resolution of Racemic **trans**-1,2-Cyclopropanedicarboxylic Acid Derivatives

Enzymatic resolution offers a highly selective method for separating enantiomers. While a detailed, universally applicable protocol is substrate-dependent, the general workflow involves

the use of a hydrolase enzyme that selectively acts on one enantiomer of a derivative of the racemic acid. For instance, the amidase from *Rhodococcus rhodochrous* has been shown to be effective in the enantioselective hydrolysis of amido esters derived from (\pm)-trans-cyclopropane-1,2-dicarboxylic acid.[1]

General Workflow for Enzymatic Resolution:



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Figure 1: General workflow for the enzymatic resolution of racemic trans-1,2-cyclopropanedicarboxylic acid derivatives.

Biological Activity and Applications in Drug Development

The primary biological application of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** lies in its role as a scaffold for inhibitors of O-acetylserine sulfhydrylase (OASS).

O-Acetylserine Sulfhydrylase (OASS) as a Drug Target

OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, but it is absent in mammals.[2] This makes it an attractive target for the development of novel antibiotics with selective toxicity. OASS catalyzes the final step in cysteine synthesis, the

conversion of O-acetylserine to L-cysteine. Inhibition of this enzyme can disrupt bacterial growth and survival.

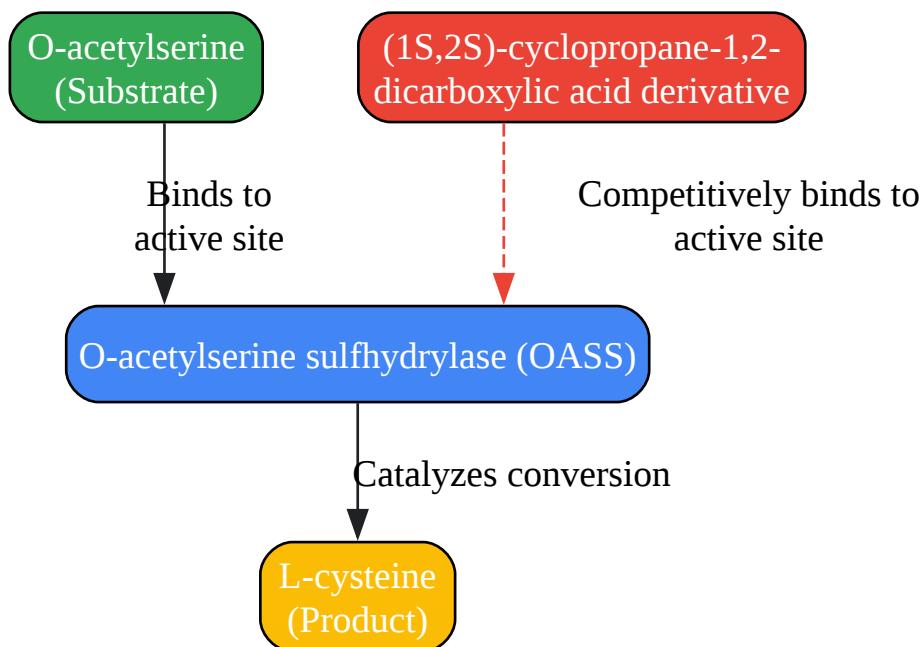
(1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Derivatives as OASS Inhibitors

Researchers have designed and synthesized a series of trans-2-substituted-cyclopropane-1-carboxylic acids based on the structure of natural peptide inhibitors of OASS.^[3] These synthetic inhibitors, incorporating the **(1S,2S)-cyclopropane-1,2-dicarboxylic acid** scaffold, have shown potent inhibitory activity against OASS from various pathogenic bacteria, including *Haemophilus influenzae* and *Salmonella typhimurium*.^{[3][4]}

One of the most potent inhibitors developed is UPAR415, ((1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid), which exhibits a nanomolar dissociation constant for OASS-A from *S. typhimurium*. The development of such potent inhibitors highlights the importance of the rigid cyclopropane scaffold in orienting the functional groups for optimal binding to the enzyme's active site.

Mechanism of OASS Inhibition:

The cyclopropane-based inhibitors act as competitive inhibitors of OASS. They are designed to mimic the binding of the natural substrate or the C-terminal isoleucine of serine acetyltransferase (SAT), which is a natural regulator of OASS activity. The carboxylic acid moieties of the inhibitors are crucial for binding to the active site of the enzyme.



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Figure 2: Simplified diagram of the competitive inhibition of O-acetylserine sulfhydrylase (OASS).

Conclusion

(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a chiral building block of significant importance in modern drug discovery. Its rigid, stereochemically defined structure provides a unique platform for the design of potent and selective enzyme inhibitors. The development of efficient methods for its enantioselective synthesis and resolution has been crucial for unlocking its potential. The successful application of this scaffold in the design of nanomolar inhibitors of O-acetylserine sulfhydrylase underscores its value in the ongoing search for new antimicrobial agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of **(1S,2S)-cyclopropane-1,2-dicarboxylic acid**, offering a valuable resource for researchers in the fields of medicinal chemistry and drug development.

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- To cite this document: BenchChem. [(1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117036#1s-2s-cyclopropane-1-2-dicarboxylic-acid-discovery-and-history]

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